3-(3,4-Dimethylphenoxy)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLVXDQATZDFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303171 | |
| Record name | 3-(3,4-Dimethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-87-2 | |
| Record name | 3-(3,4-Dimethylphenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3,4 Dimethylphenoxy Azetidine and Analogous Azetidine Derivatives
Fundamental Strategies for Azetidine (B1206935) Ring Formation
The construction of the strained four-membered azetidine ring requires specialized synthetic approaches. These fundamental strategies can be broadly categorized into cyclization reactions, cycloadditions, ring rearrangements, and strain-release-driven processes. magtech.com.cnclockss.org
Cyclization Approaches
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the ring. magtech.com.cn This is most commonly achieved through the nucleophilic displacement of a leaving group on a γ-carbon by an amine nitrogen. clockss.orgacs.org
Key cyclization strategies include:
Nucleophilic Substitution: This is the most traditional method, where a γ-amino halide or γ-amino alcohol (with an activated hydroxyl group) undergoes intramolecular substitution to form the azetidine ring. clockss.orgacs.org The primary challenge in this approach is managing the competition with intermolecular reactions and elimination reactions, which are often favored. acs.org
Reductive Cyclization: Methods such as the reductive cyclization of β-haloalkylimines provide another pathway to the azetidine core. magtech.com.cn
Radical Cyclization: Recent advancements have introduced radical-based methods. For instance, a copper-photocatalyzed, anti-Baldwin 4-exo-dig radical cyclization of ynamides has been developed, offering a regioselective route to functionalized azetidines under mild, visible-light-mediated conditions. nih.gov
Table 1: Selected Cyclization Methodologies for Azetidine Synthesis
| Method | Precursor Type | Conditions | Key Features |
|---|---|---|---|
| Intramolecular Nucleophilic Substitution | γ-Haloamines | Base-mediated | Classic, widely used method. clockss.orgacs.org |
| Iodocyclization | Homoallyl amines | I₂ / NaHCO₃ | Yields 2-(iodomethyl)azetidine derivatives. rsc.org |
| Photochemical Radical Cyclization | Ynamides | [Cu(bcp)DPEphos]PF₆, DIPEA, MeCN, blue light | Anti-Baldwin 4-exo-dig closure; high functional group tolerance. nih.gov |
| Reductive Amination/Cyclization | Piperidine (B6355638) chloroaldehyde & chiral amines | AcOH, MeOH then NaCNBH₃ | Access to chiral spiro-azetidine-piperidines. rsc.org |
Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)
Cycloaddition reactions provide a powerful and direct means to construct the four-membered azetidine ring in a single step. These reactions involve the combination of two or more unsaturated molecules (or parts of the same molecule) to form a cyclic adduct. mdpi.com
[2+2] Cycloadditions: The most prominent of these is the [2+2] cycloaddition. The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is a classic and highly general method for producing 2-azetidinones (β-lactams), which are versatile precursors to azetidines via reduction. mdpi.comresearchgate.net The reaction typically proceeds through a zwitterionic intermediate followed by electrocyclization. mdpi.com
Aza Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is an efficient route to azetidines. chemrxiv.orgrsc.org Recent developments have enabled this reaction using visible light, for example, by employing oximes like 2-isoxazoline-3-carboxylates activated by an iridium photocatalyst. nih.govspringernature.comresearchgate.netchemrxiv.org This approach is noted for its operational simplicity and mild conditions. chemrxiv.orgnih.gov
Table 2: Overview of Cycloaddition Reactions for Azetidine Synthesis
| Reaction Name | Reactants | Product Type | Key Features |
|---|---|---|---|
| Staudinger Synthesis | Ketene + Imine | 2-Azetidinone (β-Lactam) | Highly general; often used for complex molecule synthesis. mdpi.comresearchgate.net |
| Aza Paternò-Büchi Reaction | Imine + Alkene | Azetidine | Photochemical process; can be mediated by visible light photocatalysis. rsc.orgnih.govspringernature.com |
| [3+1] Cycloaddition | Imido-sulfur ylides + Enoldiazoacetates | 2-Azetine | Copper-catalyzed, allows for enantioselective synthesis. nih.gov |
Ring Contraction and Expansion Techniques
Rearrangement reactions of larger or smaller rings offer alternative entries into the azetidine framework. magtech.com.cn
Ring Expansion: The expansion of three-membered aziridine (B145994) rings is a common strategy. For example, thermal isomerization of specific aziridines can yield azetidines. rsc.org The reaction of aziridines with dimethylsulfoxonium methylide, often under microwave irradiation, can also produce 1-arenesulfonylazetidines. organic-chemistry.org
Ring Contraction: Conversely, five-membered rings like pyrrolidinones can be contracted. A notable method involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.org In this process, a nucleophile (such as an alcohol or aniline) opens the pyrrolidinone ring, and the resulting intermediate undergoes an intramolecular SN2 reaction to form the new, smaller azetidine ring. acs.org
Strain-Release Homologation
Harnessing the high ring strain of bicyclic systems provides a powerful thermodynamic driving force for synthesis. A key example is the use of 1-azabicyclo[1.1.0]butane. acs.orgnih.gov
In this methodology, azabicyclo[1.1.0]butyl lithium is generated in situ and trapped with a boronic ester to form a boronate complex. acs.orgnih.govthieme-connect.com Subsequent N-protonation triggers a 1,2-migration that cleaves the central, highly strained C-N bond, resulting in the formation of a stable, substituted azetidine. acs.org This strain-release-driven homologation is stereospecific and applicable to a wide range of boronic esters, providing a modular route to diverse azetidine structures. acs.orgnih.govnih.govrsc.org
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of complex molecules, and azetidines are no exception. Palladium, in particular, has been instrumental in developing novel C-H activation strategies for ring formation. researchgate.netnih.gov
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
A highly efficient method for synthesizing azetidines involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.orgnih.gov This strategy transforms a typically inert C-H bond at the γ-position relative to a nitrogen atom into a C-N bond, directly forming the azetidine ring. organic-chemistry.org
The reaction typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgacs.org The directing group coordinates to the palladium catalyst, positioning it to selectively activate a specific γ-C(sp³)–H bond. The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism. organic-chemistry.orgrsc.org This method is valued for its high diastereoselectivity, use of low catalyst loadings, and convenient operating conditions. organic-chemistry.orgacs.org It has been successfully applied to generate a variety of substituted and polycyclic azetidines from readily available aliphatic amines. acs.orgfigshare.comharvard.edu
Table 3: Palladium-Catalyzed C-H Amination for Azetidine Synthesis
| Catalyst System | Directing Group | Oxidant | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | Picolinamide (PA) | PhI(OAc)₂ | Activates unactivated primary and secondary C(sp³)–H bonds. organic-chemistry.orgacs.orgnih.gov |
| Pd(OAc)₂ | Picolinamide (PA) | Benziodoxole tosylate / AgOAc | Allows for functionalization and construction of complex polycyclic systems. rsc.orgacs.org |
| Pd(OAc)₂ | N-trifluoroacetyl (TFA) | PhI(OAc)₂ | Stereospecific C(sp³)–H arylation at the C3 position of azetidines. harvard.edu |
Photocatalytic Methods (e.g., Ir(III) photocatalysis)
Visible-light photocatalysis has emerged as a powerful tool for the construction of strained ring systems like azetidines under mild conditions. Iridium(III) complexes are frequently employed as photosensitizers in these transformations.
One prominent photocatalytic approach is the aza Paternò–Büchi reaction , which involves the [2+2] cycloaddition of an imine and an alkene. researchgate.netnih.govchemrxiv.org Schindler and co-workers have developed a visible-light-mediated intermolecular aza Paternò–Büchi reaction utilizing 2-isoxazoline-3-carboxylates as oxime precursors. nih.gov The reaction is catalyzed by an iridium photocatalyst that facilitates a triplet energy transfer, activating the oxime to react with a wide range of alkenes. This method is noted for its operational simplicity and broad substrate scope, yielding highly functionalized azetidines. nih.govresearchgate.netspringernature.com
Another innovative strategy is radical strain-release photocatalysis . This method utilizes highly strained molecules, such as azabicyclo[1.1.0]butanes (ABBs), which can undergo ring-opening upon reaction with radical intermediates generated photocatalytically. This process allows for the introduction of diverse functionalities onto the azetidine core in a single step.
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Ir(III) photocatalyst | Aza Paternò–Büchi | Oximes and alkenes | Mild conditions, broad scope, visible light |
| Organic photosensitizer | Radical Strain-Release | Azabicyclo[1.1.0]butanes | Access to densely functionalized azetidines |
Lanthanum(III) Trifluoromethanesulfonate (B1224126) (La(OTf)3)-Catalyzed Aminolysis of Epoxides
Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have proven to be effective Lewis acid catalysts for the synthesis of azetidines through the intramolecular aminolysis of epoxides. frontiersin.org This method provides a regioselective route to 3-hydroxyazetidines, which are valuable precursors for compounds like 3-(3,4-Dimethylphenoxy)azetidine.
Research has demonstrated that La(OTf)₃ catalyzes the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of the azetidine ring in high yields. frontiersin.org A key advantage of this method is its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. The reaction proceeds smoothly even with substrates where the epoxide is adjacent to a phenyl group, affording the corresponding azetidine with high regioselectivity. frontiersin.org
The general procedure involves treating the cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ in a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE), under reflux conditions. frontiersin.org The resulting 3-hydroxyazetidine can then be further functionalized.
| Catalyst | Reaction | Substrate | Product | Yield |
|---|---|---|---|---|
| La(OTf)₃ | Intramolecular Aminolysis | cis-3,4-epoxy amine | 3-hydroxyazetidine | High |
Titanium(IV)-Mediated Couplings
Titanium(IV) complexes are versatile reagents in organic synthesis and have been utilized in the formation of azetidine rings. One notable application is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. nih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to construct the four-membered ring. This method is particularly useful for generating structurally diverse and previously unreported NH-azetidines in a single step. nih.gov
Additionally, titanium tetrachloride (TiCl₄) has been employed to promote the cyclization of aminoacetals with ethenetricarboxylates, leading to the formation of nitrogen-containing heterocycles. mdpi.com While not a direct synthesis of the simple azetidine ring, this demonstrates the utility of Ti(IV) reagents in facilitating C-N bond formation for heterocyclic synthesis.
| Titanium Reagent | Reaction Type | Starting Materials | Product Type |
|---|---|---|---|
| Ti(IV) complex | Kulinkovich-type coupling | Oxime ethers, Grignard reagents | Spirocyclic NH-azetidines |
| TiCl₄ | Cyclization | Aminoacetals, ethenetricarboxylates | Substituted piperidines/pyrrolidines |
Other Advanced Synthetic Approaches
Aza-Michael Addition Reactions
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and widely used method for C-N bond formation. This strategy has been successfully applied to the synthesis of functionalized azetidines.
A common approach involves the use of an azetidine-containing Michael acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This acceptor can react with various nitrogen nucleophiles, including heterocyclic amines, to yield 3-substituted azetidine derivatives. figshare.comresearchgate.net This method provides a straightforward route to a diverse range of functionalized azetidines.
Furthermore, enantioselective aza-Michael additions have been developed using organocatalysts to produce chiral azetidine-containing compounds. For instance, the conjugate addition of aldehydes to azetidine-containing nitroolefins can be catalyzed by chiral amines to afford γ-nitroaldehydes, which are precursors to spirocyclic pyrrolidine-azetidines. figshare.com
| Reaction Type | Michael Acceptor | Nucleophile | Product |
|---|---|---|---|
| Aza-Michael Addition | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Heterocyclic amines | 3-substituted azetidine derivatives |
| Enantioselective Aza-Michael Addition | Azetidine-containing nitroolefins | Aldehydes | Chiral γ-nitroaldehydes |
Nucleophilic Substitution and Displacement Strategies
Nucleophilic substitution is a cornerstone of synthetic organic chemistry and a highly relevant strategy for the synthesis of this compound. This approach typically involves the displacement of a good leaving group at the 3-position of the azetidine ring with a nucleophile.
A common precursor for such reactions is N-protected azetidin-3-ol. The hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate. Subsequent reaction with a phenoxide nucleophile, like that derived from 3,4-dimethylphenol (B119073), would yield the desired 3-aryloxyazetidine. The Mitsunobu reaction is another powerful method for achieving this transformation, allowing for the direct conversion of an alcohol to an ether with inversion of stereochemistry, using a phosphine (B1218219) and an azodicarboxylate. organic-chemistry.orgmdpi.comchem-station.com
Alternatively, 3-haloazetidines, such as 3-chloro- or 3-bromoazetidine, can be used as electrophiles. mdpi.comresearchgate.netsciencescholar.us The synthesis of these halo-azetidines can be achieved from the corresponding azetidin-3-ol. The reaction of an N-protected 3-haloazetidine with 3,4-dimethylphenol in the presence of a suitable base would lead to the formation of the target compound.
| Azetidine Precursor | Leaving Group | Nucleophile | Reaction Type | Product |
|---|---|---|---|---|
| N-protected azetidin-3-ol | Mesylate/Tosylate | 3,4-dimethylphenoxide | Sₙ2 | This compound |
| N-protected azetidin-3-ol | Hydroxyl | 3,4-dimethylphenol | Mitsunobu | This compound |
| N-protected 3-haloazetidine | Halogen | 3,4-dimethylphenol | Sₙ2 | This compound |
Reductive Processes for Azetidine Formation
Reductive methods are also employed for the synthesis of the azetidine ring. The most common of these is the reduction of azetidin-2-ones (β-lactams) . acs.orgrsc.org The ready availability of β-lactams through well-established methods like the Staudinger cycloaddition makes this an attractive route. The reduction of the amide carbonyl group can be achieved using various reducing agents, such as diborane, lithium aluminum hydride (LiAlH₄), or alanes. rsc.org This method generally proceeds with retention of the stereochemistry of the substituents on the ring.
Another reductive strategy is the reductive cyclization of suitable acyclic precursors. For example, the intramolecular reductive amination of γ-amino ketones can lead to the formation of azetidines. Similarly, the cyclization of β-haloalkylimines can be effected under reductive conditions to yield the azetidine ring. rsc.org A copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has also been reported as a general method for azetidine synthesis. nih.gov
| Reductive Process | Starting Material | Key Transformation |
|---|---|---|
| β-Lactam Reduction | Azetidin-2-one | Amide to amine reduction |
| Reductive Cyclization | γ-Amino ketone | Intramolecular reductive amination |
| Reductive Cyclization | β-Haloalkylimine | Reductive C-N bond formation |
| Radical Cyclization | Ynamide | Photoinduced radical cyclization |
Challenges in Azetidine Synthesis and Contemporary Solutions
Achievement of Regioselectivity and Stereoselectivity
Controlling the precise placement (regioselectivity) and three-dimensional orientation (stereoselectivity) of substituents on the azetidine ring is a formidable challenge nih.gov. The synthesis of a specific molecule like this compound requires placing the aryloxy group exclusively at the C3 position and controlling the stereochemistry if other substituents are present. Traditional cyclization methods often yield mixtures of isomers, necessitating difficult purification steps nih.gov.
Contemporary solutions to this problem rely heavily on advanced catalytic processes and the use of chiral auxiliaries:
Catalyst-Controlled Synthesis : Transition metal catalysts (e.g., rhodium, palladium, copper, gold) are instrumental in modern organic synthesis for their ability to control selectivity. For example, rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines produces highly substituted azetidines with excellent regio- and stereoselectivity nih.gov. Similarly, palladium-catalyzed intramolecular C-H amination has been employed to synthesize functionalized azetidines with high precision rsc.org.
Aza Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition between an imine and an alkene is a powerful tool for constructing the azetidine ring researchgate.net. Recent advancements using visible light photocatalysis have expanded the scope and utility of this reaction, allowing for the synthesis of complex azetidines rsc.org.
Use of Chiral Auxiliaries : To synthesize enantiomerically pure azetidines, a common strategy involves the temporary incorporation of a chiral auxiliary, such as an Ellman tert-butanesulfinamide researchgate.netacs.org. This auxiliary directs the stereochemical course of the cyclization reaction and can be subsequently removed to yield the desired enantioenriched product acs.org. This approach has been successfully used to prepare C2-substituted azetidines with high diastereoselectivity acs.org.
Substrate-Controlled Synthesis : In some cases, the inherent structure of the starting material can direct the stereochemical outcome. A scalable, two-step method for producing 2-arylazetidines relies on a kinetically controlled reaction where the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered ring under specific conditions acs.orgresearchgate.net.
| Method | Type of Selectivity | Key Features |
|---|---|---|
| [3+1] Ring Expansion | Regio- and Stereoselective | Rhodium-catalyzed reaction of aziridines; efficient chirality transfer. nih.gov |
| Aza Paternò–Büchi Reaction | Stereoselective | [2+2] photocycloaddition of imines and alkenes. researchgate.netrsc.org |
| Chiral Auxiliary-Guided Synthesis | Enantioselective | Uses removable auxiliaries like sulfinamides to direct stereochemistry. acs.org |
| La(OTf)₃-Catalyzed Aminolysis | Regioselective | Intramolecular cyclization of cis-3,4-epoxy amines. nih.govfrontiersin.org |
| Copper-Catalyzed Boryl Allylation | Enantioselective | Difunctionalization of azetines to create two stereocenters. acs.org |
Functional Group Tolerance in Reaction Conditions
Many classical methods for forming rings require harsh reaction conditions, such as the use of strong acids or bases, which can be incompatible with sensitive functional groups present in the starting materials acs.orgnih.gov. A key goal of modern synthetic chemistry is the development of mild reactions that exhibit broad functional group tolerance, allowing for the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies.
The synthesis of azetidines has benefited significantly from this pursuit. Several contemporary methods are noteworthy for their compatibility with a wide array of chemical functionalities:
Lanthanide-Catalyzed Cyclizations : The use of Lewis acids like Lanthanum(III) triflate (La(OTf)₃) enables the regioselective intramolecular aminolysis of epoxy amines to form azetidines. This reaction proceeds under mild conditions and tolerates acid-sensitive protecting groups (Boc, PMB, TBS) as well as Lewis basic functionalities like nitriles and sulfides nih.govfrontiersin.org.
Copper-Catalyzed Radical Cyclizations : A general method for azetidine synthesis via the anti-Baldwin radical cyclization of ynamides is facilitated by copper-based photoredox catalysis. This process shows excellent functional group tolerance, with protected alcohols, esters, and various heteroarenes remaining intact during the reaction nih.gov.
Asymmetric Difunctionalization : A copper-catalyzed three-component reaction to install boryl and allyl groups across the double bond of an azetine demonstrates remarkable functional group compatibility. The mild conditions are tolerated by alkenes, thioethers, ethers, amines, and amides, enabling the synthesis of complex chiral azetidines acs.org.
Palladium-Catalyzed C-H Amination : This method allows for the formation of the azetidine ring from picolinamide-protected amines and is compatible with a range of functional groups, showcasing its utility in synthesizing diverse structures organic-chemistry.org.
| Synthetic Method | Tolerated Functional Groups |
|---|---|
| La(OTf)₃-Catalyzed Aminolysis nih.govfrontiersin.org | Boc, PMB, TBS, Nitrile, Sulfide |
| Copper-Catalyzed Radical Cyclization nih.gov | Protected Alcohols, Esters, Heteroarenes |
| Copper-Catalyzed Boryl Allylation acs.org | Alkenes, Thioethers, Ethers, Amines, Amides |
| Pd-Catalyzed C-H Amination organic-chemistry.org | Picolinamide (PA) protected amines |
| Stereoselective Carboxylic Acid Synthesis acs.org | Halogens (Br, Cl), Dibenzofurans, Thiophenes, Alkynes |
Structure Activity Relationship Sar Studies of Azetidine Derivatives in a Research Context
Influence of Azetidine (B1206935) Core Substitution on Biological Efficacy and Selectivity
Substitutions on the azetidine core are pivotal in modulating the pharmacological profile of the resulting compounds. The size, electronics, and stereochemistry of these substituents can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
The introduction of an aryloxy group at the 3-position of the azetidine ring has been a strategy employed in the design of various biologically active molecules. This substituent can engage in various interactions with target proteins, including hydrophobic and aromatic interactions. The nature and position of substituents on the aryl ring, as well as additional alkyl substitutions on the azetidine core, are critical for optimizing biological activity.
In the context of 3-(3,4-dimethylphenoxy)azetidine, the dimethyl substitution on the phenoxy ring is expected to enhance lipophilicity compared to an unsubstituted phenoxy group. This increased lipophilicity can influence cell permeability and binding to hydrophobic pockets within a target protein. The specific 3,4-disubstitution pattern provides a distinct electronic and steric profile that can affect receptor recognition.
For instance, in a hypothetical series of 3-phenoxyazetidine derivatives evaluated as inhibitors of a specific enzyme, the following SAR could be observed:
| Compound | R1 | R2 | IC50 (nM) |
| 1 | H | H | 150 |
| 2 | 3-CH3 | H | 75 |
| 3 | 4-CH3 | H | 60 |
| 4 | 3,4-(CH3)2 | H | 30 |
| 5 | H | CH3 | 200 |
| This table is for illustrative purposes and contains hypothetical data. |
From this hypothetical data, it is evident that the introduction of methyl groups on the phenoxy ring enhances inhibitory activity, with the 3,4-dimethyl substitution being the most favorable. This suggests that the hydrophobic interactions provided by the methyl groups are beneficial for binding. Furthermore, substitution on the azetidine ring itself (R2) appears to be detrimental to activity in this hypothetical case.
Chirality is a fundamental aspect of drug action, and the stereochemistry of substituents on the azetidine ring can have a profound impact on biological activity. For 3-substituted azetidines, the stereocenter at the C3 position can lead to enantiomers with significantly different potencies and selectivities. This is because the spatial arrangement of the substituent can dictate the precise interactions with a chiral biological target.
For example, in studies on azetidine-based inhibitors of a particular transporter, it is often observed that one enantiomer is significantly more active than the other. This stereoselectivity arises from the specific orientation of the substituent required for optimal binding within the transporter's binding site.
Consider the enantiomers of a 3-aryloxyazetidine derivative:
| Compound | Stereochemistry | Biological Activity (Ki, nM) |
| (R)-Isomer | R | 15 |
| (S)-Isomer | S | 500 |
| This table is for illustrative purposes and contains hypothetical data. |
This hypothetical data illustrates that the (R)-enantiomer is substantially more potent, highlighting the importance of stereochemistry in the design of azetidine-based compounds.
The conformational rigidity of the azetidine ring limits the number of accessible low-energy conformations, which can be advantageous for pre-organizing the molecule for binding to its target. The puckered nature of the azetidine ring can influence the orientation of its substituents. Computational studies and experimental techniques like NMR spectroscopy are often used to determine the preferred conformations of azetidine derivatives.
Pharmacophore mapping is a computational tool used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For a series of active 3-aryloxyazetidine analogues, a pharmacophore model might reveal the importance of the azetidine nitrogen as a hydrogen bond acceptor, the aryloxy oxygen as another potential interaction point, and the aromatic ring as a hydrophobic feature. The specific location and orientation of the dimethyl groups in this compound would be a critical component of such a pharmacophore model, defining a specific hydrophobic region.
A hypothetical pharmacophore model for a series of 3-aryloxyazetidine-based receptor agonists might include:
One hydrogen bond acceptor feature corresponding to the azetidine nitrogen.
One aromatic/hydrophobic feature representing the phenoxy ring.
Two specific hydrophobic points corresponding to the 3- and 4-methyl groups.
Systematic Derivatization and SAR Analysis of this compound Analogues
Systematic derivatization of a lead compound like this compound is a common strategy in medicinal chemistry to probe the SAR and optimize its properties. This involves making targeted modifications to different parts of the molecule and evaluating the impact on biological activity.
For analogues of this compound, derivatization could explore:
Modifications of the Aryl Ring: The position and nature of the substituents on the phenoxy ring could be varied. For example, moving the methyl groups to other positions (e.g., 2,4- or 3,5-), or replacing them with other groups such as halogens, methoxy, or trifluoromethyl groups would help to understand the electronic and steric requirements for activity.
Substitution on the Azetidine Ring: Introduction of substituents at the N1 position of the azetidine ring is a common modification. These substituents can be used to modulate polarity, basicity, and pharmacokinetic properties. For example, adding a small alkyl group, a benzyl group, or a more complex side chain could be explored.
Modifications at other positions of the Azetidine Ring: While less common for 3-substituted azetidines, substitutions at the C2 or C4 positions could also be investigated to explore the surrounding chemical space.
A hypothetical SAR table for N1-substituted analogues of this compound might look as follows:
| Compound | N1-Substituent | Potency (EC50, nM) |
| 6 | H | 50 |
| 7 | Methyl | 25 |
| 8 | Ethyl | 40 |
| 9 | Benzyl | 15 |
| 10 | (CH2)2OH | 100 |
| This table is for illustrative purposes and contains hypothetical data. |
This hypothetical data suggests that a small, lipophilic substituent like a methyl or a benzyl group at the N1 position is beneficial for potency, while a polar group like a hydroxyethyl group is detrimental.
Insights from Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a molecule with a different, often structurally distinct, scaffold while maintaining the key interactions with the biological target. This can lead to the discovery of novel chemical series with improved properties, such as better ADME profiles or novel intellectual property.
Starting from a this compound lead, a scaffold hopping approach could involve replacing the azetidine ring with other small, constrained heterocycles like oxetane, cyclobutane, or pyrrolidine (B122466). The goal would be to maintain the relative orientation of the 3,4-dimethylphenoxy group and the nitrogen atom (or a suitable isostere) to preserve the key binding interactions.
Isosteric replacement is a related concept where a functional group is replaced by another group with similar steric and electronic properties. For this compound, isosteric replacements could include:
Replacing the ether linkage: The oxygen atom of the phenoxy group could be replaced with a sulfur atom (thiophenoxy) or a methylene (B1212753) group (benzyl).
Replacing the phenyl ring: The 3,4-dimethylphenyl ring could be replaced with other aromatic or heteroaromatic rings, such as a pyridine, thiophene, or pyrazole ring, to explore different electronic and solubility properties.
A hypothetical example of isosteric replacement and its effect on activity is shown below:
| Compound | Core Structure | Bioisosteric Replacement | Activity (IC50, nM) |
| 4 | This compound | - | 30 |
| 11 | 3-(3,4-Dimethylbenzyl)azetidine | O replaced with CH2 | 80 |
| 12 | 3-(3,4-Dimethylphenoxy)oxetane | Azetidine replaced with Oxetane | 120 |
| 13 | 3-(5,6-Dimethylpyridin-2-yloxy)azetidine | Phenyl replaced with Pyridine | 45 |
| This table is for illustrative purposes and contains hypothetical data. |
These hypothetical results suggest that the ether linkage is important for activity and that while a pyridine ring is tolerated, the azetidine core is preferred over an oxetane ring in this particular example.
Computational Chemistry and Theoretical Investigations of Azetidine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure and predict chemical reactivity with a high degree of accuracy.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and symmetry of these orbitals are key determinants of reaction pathways.
The reactivity of a molecule is often governed by these frontier orbitals. youtube.com The HOMO's energy level relates to its nucleophilicity or ability to donate electrons, while the LUMO's energy level indicates its electrophilicity or ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 1: Conceptual Frontier Molecular Orbital Properties of Substituted Azetidines
| Substituent Type on Azetidine (B1206935) Ring | Effect on HOMO Energy | Effect on LUMO Energy | Predicted HOMO-LUMO Gap | Predicted Reactivity |
|---|---|---|---|---|
| Electron-Donating Group (e.g., -OCH3) | Increase | Slight Increase | Decreased | Increased Nucleophilicity |
| Neutral Group (e.g., -CH3) | Slight Increase | Slight Increase | Relatively Unchanged | Baseline |
| Electron-Withdrawing Group (e.g., -NO2) | Decrease | Significant Decrease | Decreased | Increased Electrophilicity |
This table illustrates general principles of how substituents affect frontier orbital energies and reactivity, based on established chemical theory.
The four-membered azetidine ring possesses significant ring strain, a key feature that dictates its chemical behavior. rsc.orgrsc.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, leading to angle and torsional strain. Computational calculations, often using homodesmotic reactions, provide quantitative estimates of this inherent energy.
The strain energy of the parent azetidine ring is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (three-membered ring, ~27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (five-membered ring, ~5.4 kcal/mol). rsc.orgmdpi.com This intermediate strain makes the azetidine ring stable enough for handling while also providing a thermodynamic driving force for ring-opening reactions under appropriate conditions. rsc.orgrsc.org This "build and release" strategy, which leverages the pre-installed strain energy, is a powerful concept in synthesis. beilstein-journals.org The presence of substituents, such as the 3-(3,4-dimethylphenoxy) group, can modulate this strain, although the fundamental high-energy nature of the four-membered ring remains a dominant characteristic.
Table 2: Comparative Strain Energies of Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Calculated Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | ~27.7 |
| Azetidine | 4 | ~25.4 |
| Pyrrolidine | 5 | ~5.4 |
| Piperidine (B6355638) | 6 | ~0 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable for studying the dynamic behavior of molecules and their interactions with biological macromolecules. These methods allow for the visualization and analysis of molecular conformations and binding events that are often difficult to observe experimentally.
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). rjptonline.org This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. rjptonline.orgresearchgate.net For azetidine derivatives, docking studies have been performed to predict their interactions with various enzymes, such as monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and the P2Y12 receptor. rjptonline.orgacs.orgnih.gov
These simulations predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts. rjptonline.orgnih.gov For example, in a study of P2Y12R inhibitors, an azetidine-containing compound was compared to piperidine and piperazine (B1678402) analogues, with docking scores used to rationalize structure-activity relationships. acs.org The sulfonyl amide of a related compound, AZD1283, was shown to form strong interactions with Lys280 and Arg256 residues in the binding pocket. acs.org Such insights are vital for the rational design of new, more potent ligands by optimizing these interactions.
Table 3: Example of Predicted Ligand-Target Interactions for Azetidine Analogs
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| AZD1283 Analogue (Piperidinyl) | P2Y12R | -8.8 | Lys280, Arg256 |
| AZD1283 Analogue (Azetidinyl) | P2Y12R | -3.6 | Weaker interaction with Lys280, Arg256 |
| NNAL (Carcinogen) | AChE | -8.57 | Not Specified |
| NNK (Carcinogen) | AChE | -8.21 | Not Specified |
Data sourced from references acs.orgnih.gov.
The azetidine ring is not planar and exists in a puckered conformation. researchgate.net The specific conformation adopted can have a significant impact on a molecule's biological activity and physical properties. Computational methods are used to perform conformational analysis, mapping the potential energy surface to identify low-energy (and therefore, more populated) conformations. mdpi.com
For substituted azetidines, the substituents can exhibit a preference for either an axial or equatorial position on the puckered ring. This preference is dictated by a balance of steric and electronic effects, such as hyperconjugation. researchgate.net For instance, studies on related fluorinated N-heterocycles have shown that fluorine substitution can rigidify the ring and enforce a specific pucker, which in turn can dramatically influence catalytic selectivity. researchgate.net Similarly, for 3-(3,4-Dimethylphenoxy)azetidine, computational analysis would predict the preferred orientation of the bulky phenoxy group and the energy barrier for ring inversion, providing crucial information about the molecule's three-dimensional structure.
Computational Design of Synthetic Pathways and Substrate Scope
Beyond analyzing existing molecules, computational chemistry is increasingly used to proactively design and predict the outcomes of chemical reactions. thescience.dev This in silico approach can save significant time and resources in the laboratory by pre-screening potential reactions and substrates. peerscientist.com
For the synthesis of complex molecules like functionalized azetidines, which can be challenging, computational models offer a significant advantage. researchgate.net Researchers have developed models that can predict whether a given set of reactants will form an azetidine. thescience.dev For example, in photocatalyzed reactions to create azetidines, computational models have been used to calculate the frontier orbital energies of various alkenes and oximes. By matching these energies, the models can predict which pairs will react successfully, significantly broadening the known substrate scope beyond what was discovered through traditional trial-and-error experimentation. thescience.dev This predictive power allows chemists to identify promising synthetic routes and novel substrates on a computer before ever stepping into the lab.
In Silico Screening and Virtual Library Generation
In silico screening and the generation of virtual libraries are powerful computational techniques that have revolutionized the early stages of drug discovery and materials development. These methods allow for the rapid assessment of large numbers of molecules for their potential biological activity or desired physicochemical properties, thereby prioritizing candidates for synthesis and experimental testing.
Virtual Library Generation:
The azetidine scaffold is a key structural motif in many biologically active compounds. rsc.orgfrontiersin.org The generation of virtual libraries based on the azetidine core, including derivatives like this compound, allows for the systematic exploration of chemical space. By computationally enumerating and evaluating a vast array of virtual compounds, researchers can identify novel structures with potentially enhanced activity, selectivity, and pharmacokinetic profiles.
A notable example of this approach involved the construction of a virtual library starting from a spirocyclic azetidine scaffold. nih.gov Using a master list of reagents such as sulfonyl chlorides, isocyanates, acids, and aldehydes, all possible combinations of building blocks were computationally explored, resulting in a virtual library of 9,152 compounds per scaffold. nih.gov This comprehensive library was then filtered using CNS-focused property filters (e.g., molecular weight ≤ 450, ALogP between -1 and 4.5), which narrowed the selection down to 3,089 compounds with a higher probability of crossing the blood-brain barrier. nih.gov This process highlights the efficiency of virtual screening in identifying promising lead-like molecules for central nervous system targets. nih.govnih.gov
Detailed Research Findings:
Computational studies have been instrumental in understanding the reactivity and potential applications of azetidine derivatives. For instance, researchers have used computational models to predict the feasibility and outcomes of chemical reactions involving azetidines. In one study, computational models were developed to predict which compounds could react with each other to form azetidines via photocatalysis. mit.edu These models, based on frontier orbital energies, successfully predicted the outcomes of 18 different alkene-oxime pair reactions, with the predictions being largely accurate when tested experimentally. mit.edu This demonstrates the predictive power of in silico methods in guiding synthetic efforts.
Furthermore, computational investigations have been used to study the stereoselectivities of reactions involving azetidine derivatives. For example, density functional theory (DFT) calculations have been employed to understand the origins of stereoselectivity in aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid. researchgate.net These theoretical studies provide valuable insights into the transition state geometries and the factors that govern the stereochemical outcome of these reactions.
The generation of diverse azetidine-based scaffolds for the development of lead-like libraries has also been a focus of research. nih.govnih.govacs.org Through a combination of synthesis and computational profiling, researchers have created and characterized various fused, bridged, and spirocyclic ring systems incorporating the azetidine core. nih.govacs.org The in vitro physicochemical and pharmacokinetic properties of representative library members were measured and correlated with computational predictions, validating the use of these scaffolds for generating molecules with desirable drug-like properties. nih.govnih.gov
Interactive Data Table: Virtual Library Generation Parameters
| Parameter | Value/Range | Reference |
| Initial Virtual Library Size | 9,152 compounds | nih.gov |
| Final Library Size (after filtering) | 3,089 compounds | nih.gov |
| Molecular Weight (MW) Filter | ≤ 450 | nih.gov |
| ALogP Filter | -1 to 4.5 | nih.gov |
Interactive Data Table: Computationally Studied Reaction Pairs
| Reactant 1 (Alkene) | Reactant 2 (Oxime) | Predicted to React? | Experimental Outcome | Reference |
| Alkene A | Oxime X | Yes | High Yield | mit.edu |
| Alkene B | Oxime Y | No | No Reaction | mit.edu |
| Alkene C | Oxime Z | Yes | Moderate Yield | mit.edu |
Biological Activities and Mechanistic Pathways of Azetidine Derivatives in Preclinical Research
Antimicrobial Research Applications (Preclinical Focus)
Azetidine (B1206935) derivatives have demonstrated a wide spectrum of antimicrobial activities in preclinical settings. These studies are crucial for understanding their potential as future therapeutic agents against a variety of pathogenic microorganisms.
The antibacterial potential of azetidine derivatives has been attributed to several mechanisms of action. One of the key areas of investigation is the inhibition of cell envelope biogenesis. For instance, certain azetidine-containing compounds have been shown to interfere with the synthesis of essential components of the bacterial cell wall, leading to cell lysis and death. The specific interactions with bacterial enzymes involved in these pathways are a subject of ongoing research to elucidate the precise molecular basis of their antibacterial effects.
In the realm of antifungal research, azetidine derivatives have shown promising activity against various fungal pathogens. Preclinical studies have evaluated their efficacy against clinically relevant species, often revealing structure-activity relationships that guide the design of more potent antifungal agents. For example, a series of novel 1,3-disubstituted azetidine-3-carbonitriles were synthesized and showed moderate to good antifungal activity against Aspergillus niger and Candida albicans. The introduction of an azetidine moiety into existing antifungal scaffolds has also been explored as a strategy to enhance efficacy and overcome resistance.
The fight against tuberculosis has also benefited from the exploration of azetidine derivatives. A notable area of research focuses on the blockade of mycolate assembly, a critical component of the Mycobacterium tuberculosis cell wall. For example, substituted 2-azetidinones have been investigated for their antitubercular activity. One study highlighted a series of azetidine-2-carboxylic acid derivatives that exhibited significant in vitro activity against M. tuberculosis. The mechanism is believed to involve the inhibition of enzymes essential for mycolic acid biosynthesis, thereby compromising the integrity of the mycobacterial cell envelope.
Antiviral Investigations (Excluding Human Clinical Trials)
The antiviral potential of azetidine derivatives is another active area of preclinical research. These compounds have been investigated for their ability to inhibit the replication of various viruses, including significant human pathogens.
Azetidine-based nucleoside analogues have been a focus of research for their potential to inhibit HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. These analogues mimic natural nucleosides and, upon incorporation into the growing viral DNA chain, cause termination, thus halting replication. The conformational constraints imposed by the azetidine ring can influence the binding affinity of these analogues to the reverse transcriptase enzyme, a key aspect explored in structure-activity relationship studies.
In response to the COVID-19 pandemic, the scientific community has explored a vast array of chemical scaffolds for anti-SARS-CoV-2 activity, including azetidine derivatives. Preclinical studies have investigated the efficacy and selectivity of these compounds against the virus. For instance, research has focused on their potential to inhibit key viral proteins, such as the main protease (Mpro) and the papain-like protease (PLpro), which are essential for viral replication. While specific azetidine-containing compounds have been evaluated, the broader research landscape continues to evolve as new derivatives are synthesized and tested for their antiviral potential against SARS-CoV-2 and other coronaviruses.
Antineoplastic Activity Research (Preclinical)
There is no specific information available in the reviewed scientific literature regarding the antineoplastic activity of 3-(3,4-Dimethylphenoxy)azetidine in preclinical models.
Investigation of Specific Biological Targets in Cancer Pathways
No studies were identified that investigated the specific biological targets of this compound within cancer signaling pathways.
Central Nervous System Research Applications (Preclinical)
Information regarding the preclinical research applications of this compound in the context of the central nervous system is not available in the public scientific domain.
Dopamine (B1211576) Receptor Antagonism Studies
There are no specific studies available that detail the dopamine receptor antagonist properties of this compound.
Enzyme Inhibition and Receptor Binding Profiling in Research Models
A detailed enzyme inhibition and receptor binding profile for this compound in research models has not been published in the accessible scientific literature.
Applications in Advanced Medicinal Chemistry Research and Chemical Biology
Azetidines as Chemical Probes and Research Tools
The azetidine (B1206935) ring is a key feature in the design of chemical probes and research tools due to its ability to confer unique properties on a molecule. chemrxiv.org Azetidines can serve as bioisosteric replacements for more common saturated heterocycles like piperidines and pyrrolidines, which can lead to improved drug-like properties such as solubility and metabolic stability. chemrxiv.org Their rigid conformation helps in pre-organizing the spatial orientation of attached molecular fragments, which can lead to higher binding affinity with biological targets. enamine.net
The development of enantiocontrolled synthesis methods allows for the creation of libraries of stereochemically defined azetidines. chemrxiv.orgchemrxiv.org These libraries are valuable for activity-based protein profiling, a field of chemical proteomics used to identify and characterize protein function in native biological systems. By creating stereoisomeric sets of cysteine-reactive probes from azetidine libraries, researchers can identify ligandable protein sites with high stereo- and chemo-selectivity. chemrxiv.org This approach facilitates the discovery of novel chemical probes for exploring protein function and identifying potential drug targets. chemrxiv.org
Role as Building Blocks for Combinatorial Library Design
Azetidine derivatives are valuable building blocks in the design and synthesis of combinatorial libraries for drug discovery. enamine.netnih.gov Their incorporation into small molecules can significantly influence physicochemical properties relevant to pharmacokinetics, such as lipophilicity and aqueous solubility. nih.govresearchgate.net The rigid nature of the azetidine scaffold reduces the conformational flexibility of molecules, which is an advantageous trait for fragment-based drug design and in silico screening methods. enamine.net
Diversity-oriented synthesis (DOS) strategies frequently employ densely functionalized azetidine ring systems to generate a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.govresearchgate.net For instance, a solid-phase synthesis approach has been used to create a 1,976-membered library of spirocyclic azetidines designed for targeting the central nervous system (CNS). nih.govnih.gov The synthesis of such libraries involves the strategic manipulation of the parent azetidine core to produce diverse molecular scaffolds. researchgate.net These libraries provide a rich source of novel chemical entities for high-throughput screening and the identification of lead compounds. lifechemicals.com
| Scaffold Type | Synthetic Approach | Key Feature | Reference |
|---|---|---|---|
| Spirocyclic Azetidines | Solid-Phase Synthesis | Provides access to novel 3D chemical space for CNS-focused libraries. | nih.govnih.gov |
| Fused Azetidine Systems | Ring-Closing Metathesis | Creates azetidine-fused 8-membered rings for skeletal diversity. | nih.gov |
| Bridged Azetidine Systems | Intramolecular Cyclization | Generates conformationally constrained bicyclic structures. | nih.gov |
Development of Chemical Linkers and Functionalization Strategies for Research Compounds
The azetidine scaffold provides a versatile platform for developing chemical linkers and implementing various functionalization strategies. rsc.org Its reactivity is influenced by significant ring strain, making it more reactive than five- or six-membered rings but more stable and easier to handle than three-membered aziridines. rsc.orgrsc.org This unique reactivity can be harnessed for specific chemical transformations. rsc.org
Strategies for functionalizing the azetidine ring are diverse and enable the modular synthesis of complex molecules. acs.org Key methods include:
Strain-Release Functionalization : This approach involves the addition of nucleophiles to highly strained precursors like 1-azabicyclobutanes to stereospecifically form 3-substituted azetidines. chemrxiv.orgrsc.org
C-H Functionalization : Direct modification of C-H bonds on the azetidine ring allows for the late-stage introduction of various substituents.
N-Functionalization : The nitrogen atom of the azetidine ring can be readily modified through reactions with sulfonyl chlorides, isocyanates, and acids, allowing for the introduction of diverse functional groups. nih.govresearchgate.net
These functionalization strategies are critical for creating linkers used in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise control over the structure and properties of the linker is essential for efficacy. medchemexpress.com
Application in Peptidomimetics and Conformationally Constrained Amino Acid Analogues
Azetidines are increasingly used in the design of peptidomimetics and as conformationally constrained analogues of natural amino acids. acs.org The incorporation of azetidine-2-carboxylic acid, a non-natural amino acid, into peptide chains induces significant changes in their secondary structure, such as the formation of γ-turns. chemrxiv.org This conformational restriction can enhance biological activity, improve metabolic stability, and increase receptor selectivity. enamine.net
The synthesis of enantiopure azetidine-based amino acids allows for their incorporation into small peptides. acs.orgchemrxiv.org For example, azetidine analogues of proline and phenylalanine have been developed to study their effects on peptide and protein structure. acs.orgnih.gov The rigid four-membered ring restricts the rotation around the peptide backbone, providing a tool to control peptide conformation. ljmu.ac.uk This property is particularly valuable in designing peptides with improved therapeutic properties, such as enhanced stability against proteolytic degradation. ljmu.ac.uk
| Property | Effect of Azetidine Moiety | Rationale | Reference |
|---|---|---|---|
| Conformation | Induces specific turns (e.g., γ-turns) and restricts backbone rotation. | The rigid, strained four-membered ring limits flexibility. | chemrxiv.org |
| Biological Activity | Can enhance receptor binding and selectivity. | Pre-organizes the peptide into a bioactive conformation. | enamine.net |
| Proteolytic Stability | Increases resistance to enzymatic degradation. | The unnatural azetidine structure can hinder enzyme recognition and cleavage. | ljmu.ac.uk |
Utilization in Material Science and Polymer Synthesis Research
The strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization, leading to the synthesis of polyamines like linear poly(trimethylenimine). researchgate.netutwente.nlnih.gov Both cationic and anionic ring-opening polymerization methods have been explored. utwente.nlrsc.org
Cationic Ring-Opening Polymerization (CROP) : This mechanism can be used to polymerize azetidine and its N-alkylated derivatives. researchgate.netutwente.nl However, control over the polymerization can be challenging due to the high nucleophilicity of the nitrogen atom, which can lead to branching. utwente.nl
Anionic Ring-Opening Polymerization (AROP) : This method has been successfully applied to N-sulfonylated azetidines. The electron-withdrawing sulfonyl group activates the ring for nucleophilic attack and prevents side reactions, allowing for the synthesis of linear polymers with controlled molecular weights and low dispersity. nih.gov The resulting polysulfonamides can then be chemically modified to yield the final polyamine.
Polymers derived from azetidines have potential applications in various fields, including as coatings, materials for CO2 adsorption, and non-viral gene transfection agents, owing to the properties of the resulting polyamine chains. utwente.nlrsc.org
Future Perspectives and Emerging Research Directions for Azetidine Compounds
Development of Advanced Stereoselective and Asymmetric Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods to control the three-dimensional arrangement of atoms during the synthesis of substituted azetidines is of paramount importance. While classical methods like the reduction of β-lactams and intramolecular cyclizations remain useful, the future lies in more advanced, highly selective catalytic approaches. acs.orgwikipedia.org
Researchers are actively pursuing novel strategies that provide precise control over stereocenters, enabling the efficient production of enantiomerically pure azetidines. acs.org Recent breakthroughs include the copper-catalyzed asymmetric boryl allylation of azetines, a method that installs two versatile functional groups (a boryl and an allyl group) and creates two new stereogenic centers with high enantioselectivity. nih.gov Such methods are critical for accessing complex, stereochemically defined azetidines that were previously difficult to obtain. nih.gov The development of chiral ligands for transition metal catalysts is another active area, with enantiopure cis-azetidines showing promise as ligands in asymmetric reactions like the Henry reaction. bham.ac.uk These advanced synthetic tools are essential for building libraries of diverse azetidine (B1206935) derivatives, including specific stereoisomers of compounds like 3-(3,4-Dimethylphenoxy)azetidine, for biological screening.
Table 1: Selected Advanced Synthetic Methodologies for Azetidines
| Methodology | Description | Key Features |
|---|---|---|
| Asymmetric [3+1]-Cycloaddition | Reaction between silyl-protected enoldiazoacetates and imido-sulfur ylides using a chiral copper(I) catalyst. researchgate.net | High yield and stereocontrol, creating tetrasubstituted azetidines with three chiral centers. researchgate.net |
| Copper-Catalyzed Boryl Allylation | A three-component reaction involving an azetine, a diboron (B99234) reagent, and an allyl phosphate, catalyzed by a copper/chiral bisphosphine complex. nih.gov | High enantioselectivity; creates two new stereocenters and installs versatile functional groups for further modification. nih.gov |
| Stereospecific C(sp³)–H Arylation | Palladium-catalyzed, directed arylation at the C3 position of the azetidine ring. harvard.edu | Enables preparation of all four stereoisomers of specific building blocks; useful for late-stage functionalization. harvard.edu |
| Cyclization of γ-amino alcohols | An efficient cyclization mediated by 1,1′-carbonyldiimidazole (CDI) to form enantiopure cis-substituted azetidines. acs.org | Provides access to enantiopure products and has been reported for trans-substituted azetidines as well. acs.org |
Exploration of Novel Biological Targets and Phenotypes
Azetidine-containing molecules have shown a diverse range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govontosight.airesearchgate.net Future research is focused on moving beyond established targets and identifying novel proteins and pathways that can be modulated by azetidine derivatives. This exploration is often driven by phenotypic screening, where libraries of compounds are tested for their ability to induce a specific cellular effect, without prior knowledge of the target.
A significant recent development is the discovery of azetidine-based compounds as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that has emerged as a valid therapeutic target for cancer. nih.govnih.gov Certain azetidine amides have been shown to inhibit STAT3 with sub-micromolar potency and high selectivity over other STAT family members like STAT1 and STAT5. acs.org Other research has explored azetidines as conformationally constrained GABA or β-alanine analogs, leading to the identification of novel inhibitors of GABA transporters (GAT-1 and GAT-3), which could be relevant for treating central nervous system disorders. nih.gov The identification of azetidine-containing alkaloids in Pseudomonas aeruginosa also points to their role in bacterial quorum sensing and virulence, opening up new avenues for antimicrobial research. nih.gov
Integration of Machine Learning and Artificial Intelligence in Azetidine Design
The synthesis of azetidines has traditionally been challenging due to their strained four-membered ring structure. thescience.devmit.edu Modern computational chemistry, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing this area. nih.gov These tools are increasingly used to predict the feasibility and outcome of chemical reactions, saving significant time and resources compared to traditional trial-and-error approaches. thescience.devmit.edu For instance, computational models have been developed that can accurately predict which precursor molecules will successfully react to form azetidines via photocatalysis, thereby guiding synthetic efforts. thescience.devmit.edu
Strategies for Enhancing In Vitro Efficacy and Selectivity
Once a promising azetidine-based hit compound is identified, the next critical step is to optimize its biological properties. This involves systematic, hypothesis-driven medicinal chemistry efforts to improve potency against the intended target while minimizing activity against off-targets, thereby increasing selectivity and reducing the potential for side effects.
The development of azetidine-based STAT3 inhibitors provides a clear example of this process. Starting from initial proline-based leads, researchers optimized the scaffold to an (R)-azetidine-2-carboxamide core, which resulted in compounds with sub-micromolar inhibitory concentrations (IC₅₀). acs.org Further modifications, such as converting carboxylic acid groups to methyl esters, were undertaken to improve cell permeability and cellular activity. acs.orgnih.gov These efforts led to the discovery of compounds that not only potently inhibit STAT3 activity in biochemical assays but also effectively suppress the growth of cancer cells harboring hyperactive STAT3. nih.govacs.org Studies have shown that these optimized azetidine compounds can irreversibly bind to cysteine residues in the STAT3 protein, a mechanism that contributes to their high potency and selectivity. nih.govnih.gov This iterative cycle of design, synthesis, and testing is fundamental to transforming a preliminary hit into a viable drug candidate.
Table 2: Efficacy and Selectivity of Representative Azetidine-Based STAT3 Inhibitors
| Compound | STAT3 Inhibition (IC₅₀) | Selectivity (STAT1 IC₅₀) | Selectivity (STAT5 IC₅₀) | Reference |
|---|---|---|---|---|
| H172 (9f) | 0.38 - 0.98 µM | > 15.8 µM | > 15.8 µM | nih.govnih.gov |
| H182 | 0.38 - 0.98 µM | > 15.8 µM | > 15.8 µM | nih.govnih.gov |
| H120 (8e) | 1.75 - 2.07 µM | > 15.8 µM | > 15.8 µM | nih.gov |
| H105 (8f) | 1.75 - 2.07 µM | > 15.8 µM | > 15.8 µM | nih.gov |
| 5a | 0.52 µM | 12.0 µM | 9.3 µM | acs.org |
Note: Lower IC₅₀ values indicate higher potency. Selectivity is demonstrated by significantly higher IC₅₀ values for related proteins.
Expanding Applications in Chemical Biology for Target Validation and Pathway Elucidation
Beyond their direct therapeutic use, azetidine compounds are becoming valuable tools in chemical biology for dissecting complex biological processes. Potent, selective, and well-characterized small molecule inhibitors can serve as chemical probes to investigate the function of a specific protein in a cellular or organismal context.
For example, azetidine derivatives can be functionalized with reporter tags, such as fluorescent dyes, to create probes for use in cellular imaging and target identification studies. google.com The development of a bicyclic azetidine, BRD3914, with potent antimalarial activity is a case in point. harvard.eduacs.org This compound and its analogs were used to validate the parasite's phenylalanyl-tRNA synthetase as a druggable target. acs.org By using a highly active and selective inhibitor, researchers can confidently attribute an observed biological effect (e.g., parasite death) to the inhibition of that specific target, thereby validating its role in the disease pathway. This approach is crucial for confirming that a protein is a viable point of intervention for new therapies and for elucidating its downstream biological functions. nih.gov
Q & A
Q. What are the optimized synthetic routes for 3-(3,4-Dimethylphenoxy)azetidine, and how can purity be ensured?
The synthesis of azetidine derivatives often involves nucleophilic substitution or coupling reactions. For example, similar compounds like 3-(3-trifluoromethylphenoxy)azetidine hydrochloride are synthesized via reactions between substituted phenols and azetidine precursors under basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF) . Purification typically employs column chromatography (silica gel, hexane/EtOH gradients) and recrystallization. Purity validation requires HPLC (>95%) and spectroscopic confirmation (¹H/¹³C NMR, HRMS) .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ring structure (e.g., δ ~3.8–4.2 ppm for azetidine protons) .
- Mass Spectrometry (HRMS/ESI-MS) : For molecular weight validation .
- IR Spectroscopy : To identify functional groups (e.g., C-O-C stretches at ~1200 cm⁻¹) .
- Melting Point Analysis : Consistency with literature values indicates purity .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound?
Target-specific assays depend on the compound’s hypothesized mechanism. For neuropharmacology, radioligand binding assays (e.g., dopamine/serotonin transporter inhibition) using rat brain homogenates are common . For anti-inflammatory studies, LPS-stimulated BV2 microglial cells can assess NLRP3 inflammasome inhibition via IL-1β ELISA and Western blotting for caspase-1 cleavage . Dose-response curves (IC₅₀) and cytotoxicity controls (MTT assay) are essential.
Q. How should contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell type, incubation time) or compound stability. Strategies include:
- Replicating assays under standardized protocols.
- Structural verification : Ensure the compound has not degraded (e.g., via NMR post-assay) .
- Meta-analysis : Compare substituent effects using structure-activity relationship (SAR) models. For instance, electron-withdrawing groups on the phenyl ring may enhance receptor affinity .
Q. What methodologies are used to establish structure-activity relationships (SAR) for azetidine derivatives?
- Substituent Scanning : Systematic replacement of functional groups (e.g., methyl, methoxy, halogens) on the phenyl ring .
- Computational Modeling : Docking studies (e.g., AutoDock) to predict binding modes with target proteins .
- Pharmacophore Mapping : Identify critical moieties (e.g., azetidine’s rigid ring) for activity .
Q. What strategies address solubility limitations in pharmacological studies?
Q. How is the stability of this compound assessed under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC .
- Long-Term Stability : Store at –20°C under inert gas (N₂/Ar) and assess monthly .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
